1-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]piperidine-4-carboxylic acid
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Description
“1-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C16H21N3O7S and a molecular weight of 399.42 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H21N3O7S/c20-16(21)12-3-5-17(6-4-12)14-2-1-13(11-15(14)19(22)23)27(24,25)18-7-9-26-10-8-18/h1-2,11-12H,3-10H2,(H,20,21) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available resources.Scientific Research Applications
Hydrogen Bonding and Crystal Structures
Hydrogen bonding plays a critical role in the structural formation and stability of various compounds. For example, the study by Smith, Wermuth, and Sagatys (2011) on proton-transfer compounds of 5-sulfosalicylic acid with aliphatic nitrogen Lewis bases, including morpholine and piperidine derivatives, highlights the importance of hydrogen bonding in determining crystal structures. These findings can be applied to understand the potential solid-state behavior of "1-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]piperidine-4-carboxylic acid" and its interactions in various chemical environments (Smith, Wermuth, & Sagatys, 2011).
Chemical Synthesis and Modification
In chemical synthesis, the modification and functionalization of compounds are essential for developing new materials and pharmaceuticals. For instance, Liu et al. (2006) reported a high-yielding synthesis of 2,3-dihydro-1H-spiro[isoquinoline-4,4′-piperidine] using N-(2-nitrophenyl)sulfonyl as an activating and protecting group. This study demonstrates the utility of nitrophenyl and sulfonyl groups in facilitating complex reactions, which could be relevant for synthesizing or modifying "this compound" (Liu, Jian, Sebhat, & Nargund, 2006).
Antimicrobial Activity
The antimicrobial properties of compounds are significant for medical and environmental applications. Janakiramudu et al. (2017) explored the antimicrobial activity of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, indicating the potential of morpholine derivatives in combating microbial resistance. Such studies suggest that "this compound" could also be investigated for antimicrobial efficacy, considering its structural similarity (Janakiramudu, Rao, Srikanth, Madhusudhana, Murthy, NagalakshmiDevamma, Chalapathi, & Naga Raju, 2017).
Properties
IUPAC Name |
1-(4-morpholin-4-ylsulfonyl-2-nitrophenyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O7S/c20-16(21)12-3-5-17(6-4-12)14-2-1-13(11-15(14)19(22)23)27(24,25)18-7-9-26-10-8-18/h1-2,11-12H,3-10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVCDSDONYOVAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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